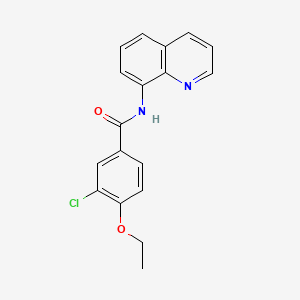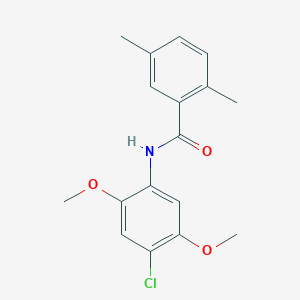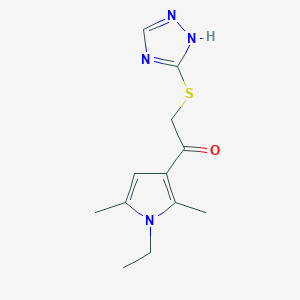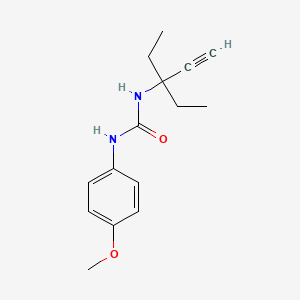![molecular formula C18H16N4O B5754849 5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)
5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, also known as MPAC, is a novel pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MPAC has been reported to exhibit promising anticancer, anti-inflammatory, and analgesic activities, making it a subject of interest for researchers.
Mechanism of Action
The exact mechanism of action of 5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile is not fully understood. However, it has been proposed that 5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile exerts its pharmacological effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, inflammation, and pain. 5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile may also interact with specific molecular targets, such as kinases and transcription factors, to exert its biological activity.
Biochemical and Physiological Effects:
5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle-related proteins and pro-apoptotic factors. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of COX-2 in inflammatory cells. 5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has been reported to exhibit analgesic activity by reducing the expression of pain-related proteins, such as TRPV1 and Nav1.7.
Advantages and Limitations for Lab Experiments
5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has several advantages for lab experiments, such as its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities and purified by standard chromatographic techniques. However, 5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has some limitations, such as its poor solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. Moreover, the exact molecular target(s) of 5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile and its mechanism of action need to be further elucidated.
Future Directions
There are several future directions for the research on 5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. First, the molecular target(s) of 5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile and its mechanism of action need to be further investigated using various biochemical and biophysical techniques, such as molecular docking, X-ray crystallography, and NMR spectroscopy. Second, the pharmacokinetics and pharmacodynamics of 5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile need to be evaluated in animal models and clinical trials to determine its efficacy and safety in humans. Third, the structure-activity relationship (SAR) of 5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile and its analogs need to be studied to optimize their pharmacological properties. Fourth, the potential applications of 5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, need to be explored. Overall, 5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has great potential as a lead compound for the development of novel drugs with multiple pharmacological activities.
Synthesis Methods
5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be synthesized by the reaction of 4-methoxyaniline, ethyl acetoacetate, and phenylhydrazine in the presence of sodium ethoxide and acetic acid. The reaction proceeds through a series of steps, including condensation, cyclization, and nitrile formation. The yield of 5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and reagent ratio.
Scientific Research Applications
5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and leukemia. 5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile induces cell cycle arrest and apoptosis by targeting multiple signaling pathways, such as PI3K/Akt, MAPK/ERK, and NF-κB. Moreover, 5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has been shown to possess anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and COX-2 expression.
properties
IUPAC Name |
5-(4-methoxyanilino)-3-methyl-1-phenylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13-17(12-19)18(20-14-8-10-16(23-2)11-9-14)22(21-13)15-6-4-3-5-7-15/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDDXIQTYGMMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)NC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyanilino)-3-methyl-1-phenylpyrazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)




![methyl 2-[(5-methyl-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754789.png)


![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)

![N-(4-fluoro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5754839.png)
![4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5754846.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)